4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one 4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one
Brand Name: Vulcanchem
CAS No.: 955978-16-2
VCID: VC21088344
InChI: InChI=1S/C19H30O3Si/c1-12-14-10-13(20)11-15(14)16(18(5,21)19(12)8-9-19)22-23(6,7)17(2,3)4/h11,16,21H,8-10H2,1-7H3
SMILES: CC1=C2CC(=O)C=C2C(C(C13CC3)(C)O)O[Si](C)(C)C(C)(C)C
Molecular Formula: C19H30O3Si
Molecular Weight: 334.5 g/mol

4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one

CAS No.: 955978-16-2

Cat. No.: VC21088344

Molecular Formula: C19H30O3Si

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one - 955978-16-2

Specification

CAS No. 955978-16-2
Molecular Formula C19H30O3Si
Molecular Weight 334.5 g/mol
IUPAC Name 4-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one
Standard InChI InChI=1S/C19H30O3Si/c1-12-14-10-13(20)11-15(14)16(18(5,21)19(12)8-9-19)22-23(6,7)17(2,3)4/h11,16,21H,8-10H2,1-7H3
Standard InChI Key YQSDGDYXPRGCRO-UHFFFAOYSA-N
SMILES CC1=C2CC(=O)C=C2C(C(C13CC3)(C)O)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC1=C2CC(=O)C=C2C(C(C13CC3)(C)O)O[Si](C)(C)C(C)(C)C

Introduction

The compound 4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one is a complex organic molecule primarily synthesized in research laboratories for applications in organic synthesis and medicinal chemistry. It belongs to the category of siloxanes and silanes, which are widely used in pharmaceuticals and chemical research due to their unique properties.

Synthesis Overview

The synthesis of this compound typically involves multiple steps, with critical parameters such as temperature, reaction time, and solvent choice being crucial for optimizing yield and purity. These steps often require precise control to ensure the desired chemical structure and properties are achieved.

Potential Applications

This compound has potential applications in medicinal chemistry due to its functional groups, which can participate in various chemical reactions. These reactions are essential for modifying the compound for specific therapeutic applications. Similar compounds often exhibit biological activity through interactions with biological targets, although detailed studies on this specific compound may be limited.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator